3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol
Description
3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol is a benzofuran derivative characterized by a methoxyphenyl substituent at position 3 and morpholinyl groups at positions 2 and 4. Its crystallographic refinement may involve tools like SHELXL , but further pharmacological characterization is required.
Properties
CAS No. |
66092-47-5 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,6-dimorpholin-4-yl-1-benzofuran-5-ol |
InChI |
InChI=1S/C23H26N2O5/c1-27-17-4-2-16(3-5-17)22-18-14-20(26)19(24-6-10-28-11-7-24)15-21(18)30-23(22)25-8-12-29-13-9-25/h2-5,14-15,26H,6-13H2,1H3 |
InChI Key |
DXFVEGPNAGDVIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC(=C(C=C32)O)N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylboronic acid with a suitable benzofuran precursor under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Findings
Formazan Derivatives (36n, 36p) :
- Exhibit potent inhibition (>90%) at submicromolar concentrations (0.0179–0.0149 μM), attributed to electron-withdrawing dichlorophenyl substituents enhancing interaction with biological targets .
- Structural flexibility of the formazan core allows for tuning substituents to optimize efficacy.
Piperazine Derivatives :
- Varying aryl substituents (e.g., 4-methylphenyl vs. 2,6-difluorophenyl) influence synthetic outcomes: higher yields (43%) correlate with fluorinated groups, while methylphenyl derivatives achieve superior purity (99%) .
- The 4-methoxyphenyl group likely enhances solubility or metabolic stability.
Pyrazoline Derivatives :
- Substitution at the aryl position (e.g., halogens, methyl groups) modulates acetylcholinesterase inhibitory activity, though quantitative data are absent in the provided evidence .
Target Benzofuran Compound: The morpholinyl groups may improve solubility and hydrogen-bonding capacity, but pharmacological data are lacking.
Substituent Effects
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